molecular formula C10H4Cl2N2 B1384756 4,7-Dichloroquinoline-3-carbonitrile CAS No. 936498-07-6

4,7-Dichloroquinoline-3-carbonitrile

Cat. No. B1384756
CAS RN: 936498-07-6
M. Wt: 223.05 g/mol
InChI Key: CBNKHDBGAQNSTN-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline-3-carbonitrile is a compound with the molecular weight of 223.06 . It is a white to yellow solid and is used as a chemical intermediate .


Synthesis Analysis

The synthesis of chloroquinoline-3-carbonitrile derivatives, including 4,7-Dichloroquinoline-3-carbonitrile, involves various methods . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .


Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinoline-3-carbonitrile is essentially planar . The InChI code for this compound is 1S/C10H4Cl2N2/c11-7-1-2-8-9 (3-7)14-5-6 (4-13)10 (8)12/h1-3,5H .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

4,7-Dichloroquinoline-3-carbonitrile is a white to yellow solid . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antimalarial Drug Synthesis

4,7-Dichloroquinoline-3-carbonitrile is used as a chemical intermediate in the synthesis of antimalarial drugs such as chloroquine phosphate, amodiaquine, and hydroxychloroquine. These drugs are critical in the treatment and prevention of malaria, a disease caused by parasites transmitted through the bite of infected mosquitoes .

Anti-microbial Activity

This compound is utilized in creating hybrid aminoquinoline-triazine derivatives that exhibit anti-microbial properties. It’s also involved in synthesizing novel oxazolidinones, which are effective against common bacterial strains .

Piperaquine Synthesis

It serves as a starting reagent in synthesizing piperaquine, a drug used in combination therapies for treating malaria .

Schiff Base Formation

4,7-Dichloroquinoline-3-carbonitrile is involved in nucleophilic aromatic substitution reactions to produce novel 7-chloro-4-aminoquinoline derivatives. These derivatives can be further processed into Schiff bases by reacting with substituted aromatic or heteroaromatic aldehydes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the pictogram "GHS07" . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and keeping in a dry, cool, and well-ventilated place .

Future Directions

4,7-Dichloroquinoline-3-carbonitrile is of continuing interest as an intermediate to new drug candidates . Most types of reactions have been successfully applied and used in the production of biologically active compounds .

properties

IUPAC Name

4,7-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKHDBGAQNSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650711
Record name 4,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloroquinoline-3-carbonitrile

CAS RN

936498-07-6
Record name 4,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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